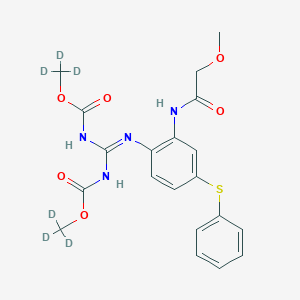
Febantel-d6, VETRANAL(TM), analytical standard
Overview
Description
Febantel-d6, also known as VETRANAL™, is an analytical standard . It is not intended for human or veterinary use, but for research purposes only. The empirical formula is C20D6H16N4O6S . It has a molecular weight of 452.51 .
Molecular Structure Analysis
The molecular structure of Febantel-d6 involves a diphenylsulfide . The SMILES string representation is [2H]C([2H])([2H])OC(=O)N\\C(NC(=O)OC([2H])([2H])[2H])=N/c1ccc(Sc2ccccc2)cc1NC(=O)COC .
Physical And Chemical Properties Analysis
Febantel-d6 is an analytical standard with a quality level of 100 . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . The product has a limited shelf life, with the expiry date provided on the label .
Scientific Research Applications
Veterinary Medicine
Febantel-d6 is primarily used in veterinary medicine as an anthelmintic agent. It is effective against a broad spectrum of gastrointestinal parasites in animals such as dogs, cats, cattle, sheep, goats, pigs, and poultry . It is particularly useful in the treatment of nematode and tapeworm infestations. The deuterated version, Febantel-d6, serves as an analytical standard to ensure the proper dosage and purity of the drug used in treatments.
Clinical Forensics and Toxicology
In clinical forensics, Febantel-d6 can be utilized as a reference standard in toxicological analysis to identify and quantify the presence of Febantel in biological samples . This is crucial in cases of suspected overdose or poisoning in animals, ensuring accurate diagnosis and treatment.
Pharmaceutical Research
Febantel-d6 is used in pharmaceutical research to study the drug’s behavior, including its metabolism and degradation pathways . Researchers can use this compound to explore new polymorphic forms of Febantel, which can lead to the development of more effective and safer anthelmintic medications.
Analytical Applications
Analytical chemists employ Febantel-d6 in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . These methods are essential for the quality control of Febantel-containing products, ensuring they meet the required standards for safety and efficacy.
Environmental Science
Febantel-d6 can be used in environmental science to study the fate and impact of Febantel in aquatic environments . It helps in understanding the drug’s stability, degradation, and potential environmental risks, which is vital for developing strategies to minimize environmental contamination.
Toxicology
In toxicology, Febantel-d6 aids in the assessment of the potential toxicity of Febantel and its degradation products . This includes in-silico predictions and evaluations of the safety profile of the drug, which is important for both animal welfare and human health considerations when consuming animal products treated with Febantel.
Mechanism of Action
Target of Action
Febantel-d6 is a broad-spectrum anthelmintic used against a wide range of gastrointestinal parasites in animals . It targets the parasites’ microtubules, which are important organelles involved in motility and division .
Mode of Action
Febantel-d6 acts on the worms only after transformation to fenbendazole . The molecular mode of action of all benzimidazoles, including fenbendazole, consists in binding to tubulin, a structural protein of microtubules . This binding disrupts the microtubule structure, leading to the death of the parasite .
Biochemical Pathways
Febantel-d6 is a pro-drug; after oral administration, it gets transformed into active metabolite fenbendazole by hydrolytic removal of methoxy acetyl group and subsequent cyclization . The metabolic pathway of Febantel-d6 shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel-d6 sulfoxide as an intermediate .
Pharmacokinetics
In animals, Febantel-d6 is apparently readily absorbed from the gastrointestinal tract and is rapidly metabolized to fenbendazole-sulphone, fenbendazole, and oxibendazole . Sheep apparently absorb and metabolize the drug faster than cattle . Maximum plasma concentrations occur 6-12 hours after dosing in sheep and 12-24 hours in cattle .
Result of Action
The result of Febantel-d6’s action is the death of the targeted parasites. By disrupting the structure of the parasites’ microtubules, Febantel-d6 prevents their normal functioning, leading to their death .
Action Environment
Febantel-d6 has been found to be susceptible to degradation under various environmental conditions such as hydrolysis, photolysis, and thermal forced degradation conditions . It was found to be persistent against solar radiation . Therefore, environmental factors such as sunlight and temperature can influence the stability of Febantel-d6 . Furthermore, the drug’s action can be influenced by the pH of the environment, as heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of Febantel-d6, its absorption into blood, and its bioavailability .
properties
IUPAC Name |
trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746813 | |
| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Febantel-d6, VETRANAL(TM), analytical standard | |
CAS RN |
1173021-79-8 | |
| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-79-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



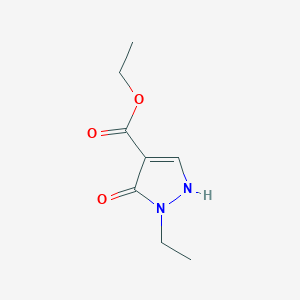


![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
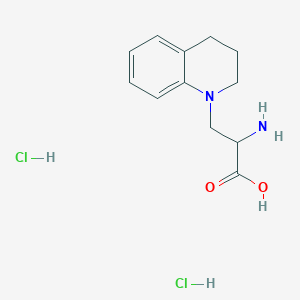
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
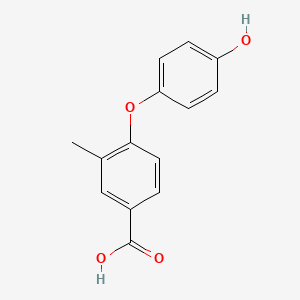
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)
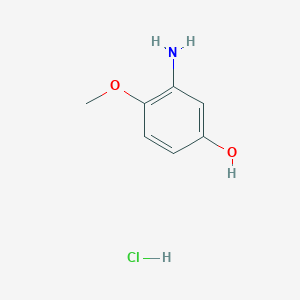

![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)
